4-Fluoro-3-hydroxy-5-methylpyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-hydroxy-5-methylpyridine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as chlorine, in the pyridine ring. This can be achieved using reagents like potassium fluoride (KF) under basic conditions .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves multi-step synthesis processes. For example, starting from 2-fluoro-4-methylpyridine, various functional groups can be introduced through a series of reactions, including oxidation, reduction, and substitution .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-hydroxy-5-methylpyridine can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.
Major Products:
Oxidation: Formation of 4-fluoro-3-oxo-5-methylpyridine.
Reduction: Formation of 4-fluoro-3-hydroxy-5-methylpiperidine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-hydroxy-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its unique chemical properties.
Industry: Used in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxy-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex .
Comparison with Similar Compounds
- 2-Fluoro-4-methylpyridine
- 3-Fluoro-5-methylpyridine
- 4-Fluoro-2-hydroxy-5-methylpyridine
Uniqueness: 4-Fluoro-3-hydroxy-5-methylpyridine is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C6H6FNO |
---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
4-fluoro-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6FNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3 |
InChI Key |
ZEKHOPGFPRKWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1F)O |
Origin of Product |
United States |
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